molecular formula C19H22N4O3S2 B2681835 Ethyl 3-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate CAS No. 1030109-75-1

Ethyl 3-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate

Cat. No. B2681835
CAS RN: 1030109-75-1
M. Wt: 418.53
InChI Key: OXSYEPWWTWGKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ETP-46464 and is classified as a small molecule inhibitor.

Scientific Research Applications

Chemistry and Synthesis Applications

Synthetic Pathways : Research on related compounds involves complex synthetic pathways that yield novel structures with potential as intermediates in pharmaceutical synthesis. For example, studies have detailed the synthesis of new quinazolines as potential antimicrobial agents, indicating a methodology that could be adapted for synthesizing Ethyl 3-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate and exploring its antimicrobial properties (Desai, N., Shihora, P. N., & Moradia, D., 2007).

Molecular Docking and Activity : Studies also focus on the molecular docking and biological activity assessment of compounds with similar structures, offering a template for assessing Ethyl 3-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate. For instance, molecular docking studies have been performed to evaluate the inhibitory activity against specific targets, suggesting a potential approach to explore the biological activities of the compound (El-Azab, A. et al., 2016).

Potential Biological and Pharmacological Applications

Antimicrobial and Antifungal Potential : Synthesized compounds structurally related to Ethyl 3-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate have been evaluated for their antimicrobial and antifungal activities, indicating a possible area of application for the compound . This suggests its potential utility in developing new antimicrobial agents, given its structural uniqueness and potential for chemical modification (Desai, N., Shihora, P. N., & Moradia, D., 2007).

Cytotoxic Evaluation : The compound's derivatives or structurally related analogs could be evaluated for cytotoxic effects against various cancer cell lines. Research on similar compounds has shown promising inhibitory effects, suggesting an avenue for the development of novel anticancer agents (Mohi El-Deen, E. M., Anwar, M., & Hasabelnaby, S., 2016).

properties

IUPAC Name

ethyl 3-[[2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S2/c1-2-26-19(25)14-4-3-5-15(12-14)22-16(24)13-28-18-17(20-6-7-21-18)23-8-10-27-11-9-23/h3-7,12H,2,8-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSYEPWWTWGKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN=C2N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-((3-thiomorpholinopyrazin-2-yl)thio)acetamido)benzoate

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